molecular formula C16H21Cl3FN3 B2823811 1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride CAS No. 2034283-54-8

1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride

Cat. No.: B2823811
CAS No.: 2034283-54-8
M. Wt: 380.71
InChI Key: UJEMFNGQIGXSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride typically involves multiple steps, starting with the reaction of 4-fluorophenylpiperazine with pyridin-4-ylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to 25°C. The product is then purified through recrystallization from an appropriate solvent, such as ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, the compound is often produced as a trihydrochloride salt to improve its stability and handling properties.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride is widely used in scientific research due to its unique properties and reactivity. It serves as a building block in the synthesis of more complex molecules and is used in the development of pharmaceuticals, agrochemicals, and other chemical products. Its applications in medicinal chemistry include the design of new drugs with potential therapeutic effects.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating biological processes and signaling pathways. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride is compared with other similar compounds, such as 1-(4-fluorophenyl)piperazine and 4-(pyridin-4-ylmethyl)piperazine. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific combination of fluorophenyl and pyridinyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3.3ClH/c17-15-1-3-16(4-2-15)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14;;;/h1-8H,9-13H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEMFNGQIGXSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C3=CC=C(C=C3)F.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl3FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.